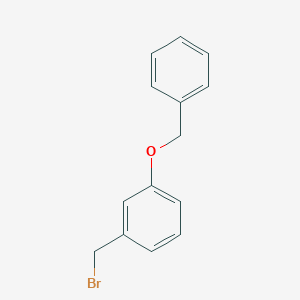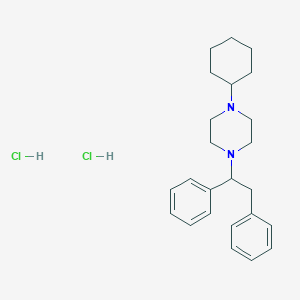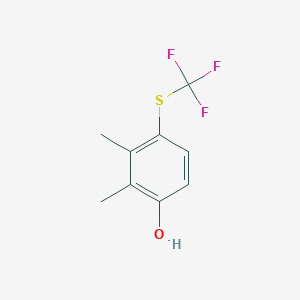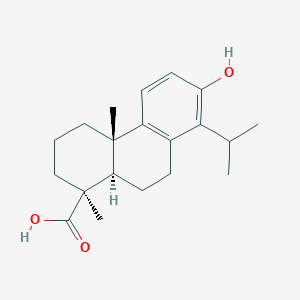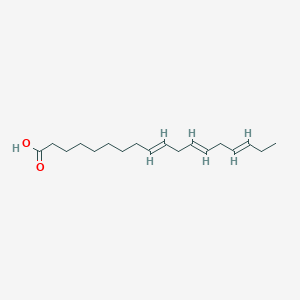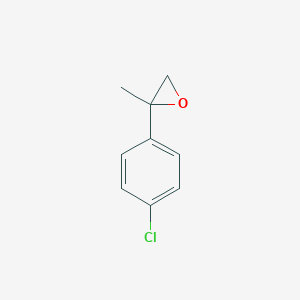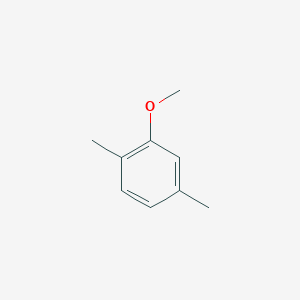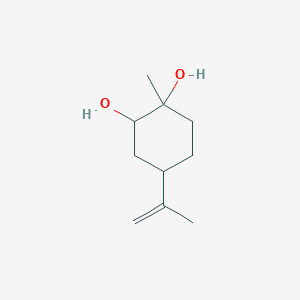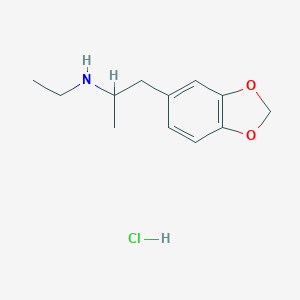
Indole, 3,3'-(diselenodiethylene)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3,3'-(diselenodiethylene)di-' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a selenoether compound that has been synthesized through various methods, and its potential applications in different fields have been explored.
Wirkmechanismus
The mechanism of action of Indole, 3,3'-(diselenodiethylene)di-' is not fully understood. However, it is believed to act through the generation of reactive oxygen species (ROS). ROS are known to induce apoptosis in cancer cells and have anti-inflammatory properties. Indole, 3,3'-(diselenodiethylene)di-' has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Indole, 3,3'-(diselenodiethylene)di-' has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit their growth and proliferation, and reduce inflammation. In addition, it has been shown to improve the conductivity of organic electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Indole, 3,3'-(diselenodiethylene)di-' in lab experiments is its unique properties. It has anti-cancer and anti-inflammatory properties, making it a potential treatment for various diseases. In addition, it has been used as a dopant in organic electronic devices, enhancing their performance.
One of the limitations of using Indole, 3,3'-(diselenodiethylene)di-' in lab experiments is its toxicity. It has been shown to be toxic to certain cells at high concentrations. Therefore, careful consideration must be given to the concentration used in experiments.
Zukünftige Richtungen
There are several future directions for the study of Indole, 3,3'-(diselenodiethylene)di-'. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
Indole, 3,3'-(diselenodiethylene)di-' can be synthesized through various methods. One of the most common methods involves the reaction of indole with diselenide in the presence of a base. The reaction results in the formation of Indole, 3,3'-(diselenodiethylene)di-' with a yield of around 70%. Other methods involve the reaction of indole with selenium dioxide or selenocyanate. The synthesis method used depends on the specific application of the compound.
Wissenschaftliche Forschungsanwendungen
Indole, 3,3'-(diselenodiethylene)di-' has been extensively studied for its potential applications in different fields. In the field of medicine, it has been shown to have anti-cancer properties. It has been found to induce apoptosis in cancer cells and inhibit their growth. In addition, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
In the field of material science, Indole, 3,3'-(diselenodiethylene)di-' has been used as a dopant in organic electronic devices. It has been found to improve the conductivity of the devices and enhance their performance.
Eigenschaften
CAS-Nummer |
1919-99-9 |
|---|---|
Molekularformel |
C20H20N2Se2 |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
3-[2-[2-(1H-indol-3-yl)ethyldiselanyl]ethyl]-1H-indole |
InChI |
InChI=1S/C20H20N2Se2/c1-3-7-19-17(5-1)15(13-21-19)9-11-23-24-12-10-16-14-22-20-8-4-2-6-18(16)20/h1-8,13-14,21-22H,9-12H2 |
InChI-Schlüssel |
AFBBAZVDUXYCBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43 |
Synonyme |
Bis[2-(1H-indol-3-yl)ethyl] perselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



